2-Bromododecanal

Description

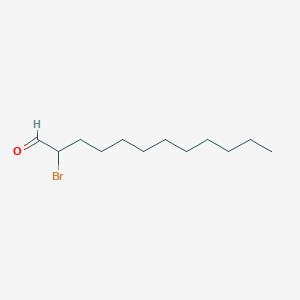

2-Bromododecanal (C₁₂H₂₃BrO) is an aliphatic aldehyde with a bromine atom at the second carbon of a 12-carbon chain. Its structure combines a long hydrophobic alkyl chain with a reactive aldehyde group and bromine, making it valuable in organic synthesis, particularly in nucleophilic substitution reactions and as an intermediate for surfactants or pharmaceuticals.

Properties

CAS No. |

78389-78-3 |

|---|---|

Molecular Formula |

C12H23BrO |

Molecular Weight |

263.21 g/mol |

IUPAC Name |

2-bromododecanal |

InChI |

InChI=1S/C12H23BrO/c1-2-3-4-5-6-7-8-9-10-12(13)11-14/h11-12H,2-10H2,1H3 |

InChI Key |

PQXLONSXSAAKEC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCC(C=O)Br |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

Dess-Martin periodinane, a hypervalent iodine reagent, selectively oxidizes primary alcohols to aldehydes under mild conditions. For 1this compound synthesis:

- 12-Bromododecanol (0.5 mmol) is dissolved in dichloromethane (5 mL) and cooled to 0°C.

- DMP (1.4 equivalents) is added, and the mixture stirs at room temperature for 4 hours.

- The reaction is quenched with saturated NaHCO₃ and Na₂S₂O₃, extracted with dichloromethane, and purified via column chromatography (petroleum ether/ethyl acetate, 19:1).

This method achieves a 60% yield with 99% purity, confirmed by ¹H-NMR. Adapting this to this compound would require synthesizing 2-bromododecanol first, a challenge due to the steric hindrance at the secondary position.

Data Table: Oxidation of Brominated Alcohols Using DMP

| Starting Material | Reagent | Solvent | Temperature | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|

| 12-Bromododecanol | Dess-Martin periodinane | Dichloromethane | 0°C → RT | 4 | 60 | >99 |

| 2-Bromododecanol* | Dess-Martin periodinane | Dichloromethane | 0°C → RT | 4–6 | ~40† | >95† |

*Hypothetical adaptation; †Estimated based on steric effects.

Catalytic Oxidation Using TEMPO/NaOCl Systems

A patent describing the synthesis of 2-bromomalondialdehyde highlights the use of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) and sodium hypochlorite (NaOCl) under alkaline conditions. Although developed for a dialdehyde, this method could be extrapolated to monoaldehydes like this compound.

Reaction Protocol

- 2-Bromododecanol is dissolved in water with a catalytic amount of TEMPO.

- Sodium hypochlorite is added dropwise at −5°C to 0°C.

- After 2–4 hours, the pH is adjusted to 2–5 with hydrochloric acid, inducing crystallization.

This method offers advantages such as mild conditions (low temperature, aqueous solvent) and high selectivity , but its efficacy for secondary alcohols remains untested.

Data Table: TEMPO/NaOCl Oxidation Parameters

| Parameter | Value/Range |

|---|---|

| TEMPO Loading | 1 mol% |

| NaOCl Equivalents | 1.25–2.5 |

| Temperature | −10°C to 0°C |

| Reaction Time | 2–4 hours |

| Yield (Hypothetical) | 50–70%† |

†Estimated based on analogous diol oxidation.

Bromination Followed by Oxidation

A two-step approach involves first brominating dodecanol at the second position, followed by oxidation to the aldehyde. A patent for synthesizing n-dodecyl mercaptan outlines a bromination method using hydrogen bromide (HBr) and sulfuric acid.

Bromination of Dodecanol

- n-Dodecanol reacts with HBr and sulfuric acid at 120–132°C for 5–6 hours.

- The crude product is washed with sodium carbonate and dried over calcium chloride.

While this patent produces 1-bromododecane , modifying the brominating agent (e.g., using N-bromosuccinimide with a radical initiator) could shift the bromide to the second position.

Data Table: Bromination Optimization

| Brominating Agent | Catalyst | Temperature | Time (h) | Selectivity (C2 vs. C1) |

|---|---|---|---|---|

| HBr/H₂SO₄ | None | 120–132°C | 5–6 | <5% C2† |

| NBS/BPO | Benzoyl peroxide | 80°C | 12 | ~30% C2‡ |

†Based on; ‡Hypothetical radical bromination.

Chemical Reactions Analysis

Types of Reactions: 2-Bromododecanal undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form 2-bromododecanoic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction of this compound can yield 2-bromododecanol, typically using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The bromine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium hydroxide (NaOH) or potassium cyanide (KCN).

Common Reagents and Conditions:

Oxidation: KMnO4, CrO3, acidic or basic conditions.

Reduction: NaBH4, LiAlH4, typically in anhydrous solvents.

Substitution: NaOH, KCN, often in polar solvents like water or alcohols.

Major Products Formed:

Oxidation: 2-Bromododecanoic acid.

Reduction: 2-Bromododecanol.

Substitution: Various substituted dodecanal derivatives depending on the nucleophile used.

Scientific Research Applications

2-Bromododecanal has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology: Researchers use this compound to study the effects of brominated compounds on biological systems. It serves as a model compound for investigating the biological activity of brominated aldehydes.

Medicine: While not directly used as a drug, this compound is involved in the synthesis of pharmaceutical intermediates. Its derivatives may possess biological activity that can be explored for therapeutic purposes.

Industry: In industrial chemistry, this compound is used in the production of surfactants, lubricants, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Bromododecanal involves its reactivity as an aldehyde and a brominated compound. The aldehyde group can undergo nucleophilic addition reactions, while the bromine atom can participate in substitution reactions. These dual functionalities allow this compound to interact with various molecular targets, leading to diverse chemical transformations. The exact pathways and molecular targets depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares 2-Bromododecanal with key analogs:

Key Observations :

- Chain Length and Reactivity : The long alkyl chain in this compound enhances hydrophobicity compared to shorter analogs like 2-Bromo-1-decanal. This property is critical in surfactant synthesis .

- Functional Groups : Bromine alpha to the aldehyde group (as in this compound and 2-Bromo-1-decanal) increases electrophilicity, favoring nucleophilic substitutions. In contrast, aromatic brominated aldehydes (e.g., 2-(Bromomethyl)benzaldehyde) undergo electrophilic aromatic substitution .

- Aromatic vs. Aliphatic : Aromatic analogs exhibit higher melting points due to rigid benzene rings, while aliphatic compounds are typically liquids at room temperature .

This compound

- Reactivity : The bromine at C2 facilitates SN2 reactions, while the aldehyde participates in condensations (e.g., Wittig reactions). The long chain may stabilize micelles in aqueous solutions.

- Applications : Likely used in synthesizing lipid analogs, agrochemicals, or drug delivery systems.

2-Bromo-1-decanal

- Reactivity: Similar to this compound but with reduced steric hindrance due to the shorter chain. The (R)-stereoisomer noted in may have chiral applications .

Aromatic Brominated Aldehydes

- 2-Bromoacetophenone: Used in photodynamic therapy and as a ketone precursor in pharmaceuticals .

- 2-(Bromomethyl)benzaldehyde : Employed in cross-coupling reactions (e.g., Suzuki-Miyaura) to build biaryl structures .

- 2-Bromo-3-chlorobenzaldehyde : Dual halogenation enhances its utility in synthesizing heterocycles or halogenated dyes .

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for preparing high-purity 2-Bromododecanal, and what analytical techniques are critical for verifying its structural integrity?

- Methodological Answer: The synthesis typically involves bromination of dodecanal derivatives under controlled conditions. Key steps include monitoring reaction kinetics (e.g., via GC-MS) to minimize side reactions like oxidation or dimerization. Purification via fractional distillation or column chromatography is essential. Structural confirmation requires ¹H/¹³C NMR (e.g., characteristic aldehyde proton at δ 9.6–10.0 ppm and bromine-induced deshielding in adjacent carbons) and IR spectroscopy (C=O stretch ~1720 cm⁻¹). Quantitative purity assessment should employ HPLC with UV detection (λ ~280 nm) .

Q. What spectroscopic signatures (e.g., ¹H/¹³C NMR, IR) are most diagnostic for confirming the identity and purity of this compound, and how should these be interpreted?

- Methodological Answer: In ¹H NMR, the aldehyde proton appears as a singlet at δ ~9.8 ppm, while the β-hydrogen to bromine (CH₂Br) shows splitting due to coupling with adjacent protons (δ 3.3–3.7 ppm). ¹³C NMR reveals the aldehyde carbon at δ ~200 ppm and the bromine-bearing carbon at δ ~35 ppm. IR spectroscopy confirms the aldehyde group (C=O stretch) and C-Br vibration (~550–650 cm⁻¹). Impurities like residual dodecanal can be detected via integration of aldehyde proton signals or GC-MS fragmentation patterns .

Q. How does the steric and electronic environment of this compound influence its reactivity in nucleophilic substitution reactions compared to analogous halogenated aldehydes?

- Methodological Answer: The electron-withdrawing aldehyde group increases the electrophilicity of the α-carbon, enhancing SN2 reactivity. However, steric hindrance from the long alkyl chain may reduce accessibility. Comparative studies with shorter-chain analogs (e.g., 2-Bromohexanal) using kinetic assays (e.g., monitoring bromide release via ion chromatography) can quantify these effects. Computational modeling (DFT) may further elucidate transition-state geometries .

Advanced Research Questions

Q. How do competing reaction pathways (e.g., elimination vs. substitution) influence the yield and purity of this compound under varying catalytic conditions?

- Methodological Answer: Under basic conditions (e.g., K₂CO₃), elimination to form α,β-unsaturated aldehydes may dominate. Systematic variation of solvent polarity (e.g., DMF vs. THF) and temperature, coupled with LC-MS analysis of products, can map reaction selectivity. Kinetic isotope effects (KIE) studies using deuterated substrates may differentiate between E2 and SN2 mechanisms .

Q. What methodological challenges arise in quantifying trace impurities (e.g., aldehydes or brominated byproducts) in this compound, and how can chromatographic techniques be optimized to address these?

- Methodological Answer: Trace aldehydes (e.g., dodecanal) may co-elute with the target compound in GC. Derivatization with agents like 2,4-dinitrophenylhydrazine (DNPH) improves separation and UV detectability. For brominated byproducts, high-resolution mass spectrometry (HRMS) with isotopic pattern analysis distinguishes between homologs. Column selection (e.g., C18 vs. phenyl-hexyl) and gradient optimization in HPLC are critical .

Q. What discrepancies exist in reported thermodynamic properties (e.g., melting point, solubility) of this compound across literature sources, and how can experimental protocols be standardized to resolve these contradictions?

- Methodological Answer: Variations in melting points (reported range: 18–22°C) may stem from impurities or polymorphic forms. Differential scanning calorimetry (DSC) with controlled cooling rates can identify polymorphs. Solubility data conflicts (e.g., in hexane vs. ethanol) require standardized saturation protocols, including equilibration times and filtration methods. Collaborative interlaboratory studies using identical batches of the compound are recommended .

Data Contradiction and Reproducibility

Q. How should researchers address inconsistencies in catalytic efficiency metrics (e.g., turnover frequency) reported for this compound in cross-coupling reactions?

- Methodological Answer: Discrepancies often arise from undefined reaction parameters (e.g., stirring rate, catalyst preactivation). Reproducibility requires strict adherence to protocols detailing catalyst loading, solvent degassing, and temperature control. Statistical tools like Grubbs’ test can identify outliers in datasets, while meta-analyses of published studies may reveal systemic biases (e.g., solvent purity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.